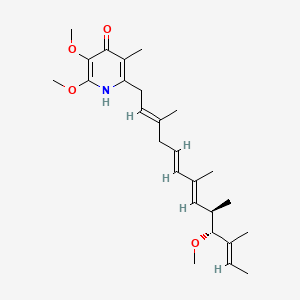

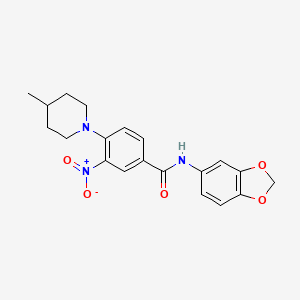

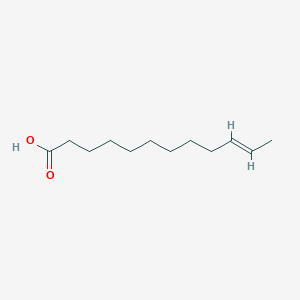

2,3-Dimethoxy-6-(10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraenyl)-5-methyl-4-pyridinol

Vue d'ensemble

Description

Piericidin B is a bacterial metabolite that has been found in S. mobaraensis and has insecticidal and antimicrobial activities. It inhibits NADH oxidase activity in isolated bovine heart mitochondria and inhibits respiration in isolated rat liver mitochondria and isolated cockroach (P. americana) muscle mitochondria. Topical application of piericidin B (4 µg/insect) induces mortality in 87.5% of houseflies (M. domestica). It induces 93.3, 100, and 100% mortality in rice stem borer (C. simples), silkworm (B. mori), and green caterpillar (P. rapae) larvae, respectively, when applied at respective concentrations of 60, 4.8, and 96 µg/larva. Piericidin B is active against the fungi T. asteroides, T. rubrum, M. gypseum, and C. neoforms (MICs = 20, 10, 20, and 2 µg/ml, respectively), as well as the bacteria M. luteus and P. vulgaris (MICs = 50 and 100 µg/ml, respectively).

Applications De Recherche Scientifique

Antimicrobial Activity

Piericidin B exhibits significant antimicrobial activity . It has been shown to be effective against a range of microorganisms, including bacteria and fungi. This makes it a potential candidate for the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Anti-Tumor Activity

The compound has demonstrated anti-tumor properties in various studies. Its structural similarity to coenzyme Q allows it to inhibit NADH dehydrogenase, which is a key enzyme in the mitochondrial electron transport chain. This inhibition can induce apoptosis in tumor cells, suggesting a potential use in cancer therapy .

Insecticidal Activity

Piericidin B was initially isolated during a search for new insecticides. It has been found to inhibit electron transport in mitochondria of insect cells, leading to their death. This property could be harnessed to develop safer, more natural insecticides for agricultural use .

Photosynthesis Research

Due to its inhibitory effect on Photosystem II, Piericidin B is used in scientific research to study the photosynthetic process. It helps in understanding the electron transport chain in photosynthesis, which can lead to advancements in bioenergy production .

Neuroprotective Agent

Research suggests that Piericidin B may have neuroprotective effects . By modulating mitochondrial function, it could potentially be used to treat neurodegenerative diseases where mitochondrial dysfunction plays a role .

Metabolic Studies

Piericidin B’s impact on metabolism, particularly in the context of its structural similarity to coenzyme Q, makes it a valuable tool in metabolic studies. It can help elucidate the role of coenzyme Q in cellular energy production and its implications in metabolic disorders .

Biosynthetic Pathway Elucidation

The biosynthetic pathway of Piericidin B is of great interest to researchers. Understanding this pathway can lead to the discovery of new natural products and the development of synthetic biology approaches for producing complex organic compounds .

Drug Discovery and Design

Piericidin B’s diverse biological activities make it a starting point for drug discovery and design. Its structure can be modified to enhance its therapeutic properties or reduce toxicity, paving the way for the development of novel pharmaceuticals .

Mécanisme D'action

Target of Action

Piericidin B, a member of the piericidin family of microbial metabolites, primarily targets NADH dehydrogenase (Complex I) and Photosystem II . These targets play crucial roles in the mitochondrial electron transport chain and photosynthesis, respectively .

Mode of Action

Due to its close structural similarity with coenzyme Q, Piericidin B acts as a competitive inhibitor of its targets . It competes with coenzyme Q for binding sites in NADH dehydrogenase and Photosystem II . This inhibitory action disrupts the normal function of these enzymes, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of NADH dehydrogenase and Photosystem II by Piericidin B affects the electron transport chain in mitochondria and the light-dependent reactions in photosynthesis . These disruptions can lead to a decrease in ATP production, affecting various downstream cellular processes .

Result of Action

The inhibition of NADH dehydrogenase and Photosystem II by Piericidin B can lead to significant biological effects. These include insecticidal , antimicrobial , and antitumor activities . For instance, Piericidin B can inhibit the growth of tumor cells by decreasing the resistance of these cells .

Action Environment

Piericidin B is produced by Streptomyces species, which are often isolated from soil, marine, and insect samples . The production and efficacy of Piericidin B can be influenced by various environmental factors, including the presence of other microorganisms and the specific conditions of the habitat

Propriétés

IUPAC Name |

2,3-dimethoxy-6-[(2E,5E,7E,9R,10R,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO4/c1-10-19(4)24(29-7)20(5)16-18(3)13-11-12-17(2)14-15-22-21(6)23(28)25(30-8)26(27-22)31-9/h10-11,13-14,16,20,24H,12,15H2,1-9H3,(H,27,28)/b13-11+,17-14+,18-16+,19-10+/t20-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKGTYKMTXCJOK-DDSKRPRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501104808 | |

| Record name | 2,3-Dimethoxy-6-[(2E,5E,7E,9R,10R,11E)-10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraen-1-yl]-5-methyl-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16891-54-6 | |

| Record name | 2,3-Dimethoxy-6-[(2E,5E,7E,9R,10R,11E)-10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraen-1-yl]-5-methyl-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16891-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piericidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016891546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxy-6-[(2E,5E,7E,9R,10R,11E)-10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraen-1-yl]-5-methyl-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione](/img/structure/B1239001.png)

![3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)

![2-[[Oxo-(5-propyl-3-isoxazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1239016.png)